

Spectroscopic Data of 2-Phenylimidazole: A Technical Guide

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Compound of Interest		
Compound Name:	2-Phenylimidazole	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenylimidazole**, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **2-Phenylimidazole** is C₉H₈N₂ with a molecular weight of 144.17 g/mol .[1][2] The spectroscopic data provides key insights into its unique chemical structure, characterized by a phenyl group attached to an imidazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution NMR spectra of **2-phenylimidazole** in solution can be challenging due to the rapid tautomerization of the imidazole ring. This can lead to peak broadening, and in some cases, the signals for the carbon atoms within the imidazole ring may not be readily detectable in conventional ¹³C NMR spectra.[3]

¹H NMR (Proton NMR) Data



Chemical Shift (δ) ppm	Multiplicity	Assignment
7.20 - 7.50	m	Phenyl-H
7.10	S	Imidazole-H (C4-H, C5-H)
12.5 (broad)	S	Imidazole-NH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
145.8	C2 (Imidazole)
134.7	Cipso (Phenyl)
129.5	Cortho (Phenyl)
128.9	Cmeta (Phenyl)
126.9	Cpara (Phenyl)
122.5	C4, C5 (Imidazole)

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-phenylimidazole** displays characteristic absorption bands corresponding to its functional groups.



Wavenumber (cm ⁻¹)	Vibrational Mode
3150-2850 (broad)	N-H stretching
3100-3000	Aromatic C-H stretching
1605	C=N stretching
1485, 1074	C-C stretching (phenyl ring)
1463	C-N stretching
1318, 1148	Aromatic C-H in-plane bending
989, 833, 771, 750, 718, 700	Aromatic C-H out-of-plane bending
910	C-C-C in-plane bending

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **2-phenylimidazole** shows a clear molecular ion peak, confirming its molecular weight.

m/z	Assignment
144	[M] ⁺ (Molecular Ion)
117	[M - HCN]+
90	[M - 2HCN] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **2-phenylimidazole**. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:



- Weighing: Accurately weigh 5-10 mg of purified 2-phenylimidazole for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.
- Filtration and Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
- Internal Standard: An internal standard such as tetramethylsilane (TMS) can be added for chemical shift referencing.[4]

Data Acquisition (1H and 13C NMR):

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
- Locking and Shimming: The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
- Acquisition Parameters: Standard pulse programs are used. For ¹H NMR, a sufficient number of scans (e.g., 8-16) are acquired with a relaxation delay of 1-2 seconds. For the less sensitive ¹³C nucleus, a higher number of scans and a longer relaxation delay may be necessary.
- Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the internal standard or the residual solvent peak.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Analysis:

• Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.



- Sample Application: A small amount of solid 2-phenylimidazole is placed directly onto the ATR crystal.
- Pressure Application: A pressure clamp is used to ensure firm and uniform contact between the sample and the crystal surface.
- Data Acquisition: The IR spectrum is then recorded.
- Cleaning: After analysis, the crystal is cleaned with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Ionization:

- Sample Introduction: The **2-phenylimidazole** sample, which must be thermally stable and volatile, is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: In the ion source, the gaseous sample molecules are bombarded with a highenergy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]+).
- Fragmentation: The high energy of the electron beam often imparts excess energy to the molecular ion, leading to its fragmentation into smaller, characteristic ions.

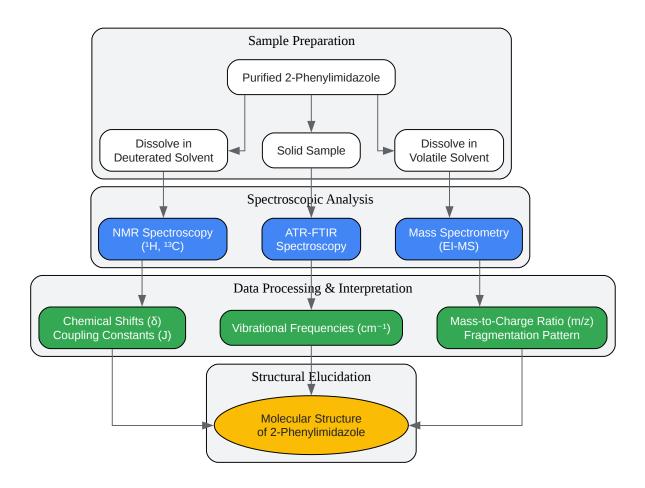
Mass Analysis and Detection:

- Acceleration: The resulting ions are accelerated by an electric field.
- Mass Separation: The accelerated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-phenylimidazole**.



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Caption: Workflow for the spectroscopic analysis of **2-Phenylimidazole**.

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